molecular formula C16H26ClNO2 B1397528 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220032-09-6

4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride

Cat. No.: B1397528
CAS No.: 1220032-09-6
M. Wt: 299.83 g/mol
InChI Key: IPZNPPRDHSOLCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride consists of a piperidine ring attached to a phenyl ring through an ethoxy group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

1. Estrogen Receptor Modulation

4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is part of a class of compounds known as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues. They are significant in the study of breast cancer and osteoporosis treatments (Palkowitz et al., 1997).

2. Antibacterial and Antioxidant Properties

Research has demonstrated that certain hydrochlorides of aminopropanols, including variations of this compound, exhibit moderate antibacterial activity. Additionally, specific compounds within this category have shown high antioxidant activity, which is crucial for investigating oxidative stress-related diseases (Gasparyan et al., 2011).

3. Photographic and Printing Applications

In the context of photographic and printing technologies, compounds like this compound are utilized in developing photoresists. These photoresists are used in processes where patterns are transferred onto a substrate, an integral part of microfabrication and semiconductor device manufacturing (Moon et al., 2000).

4. Corrosion Inhibition

Compounds structurally similar to this compound have been studied for their role as corrosion inhibitors, particularly in steel within acidic environments. These inhibitors function by adsorbing onto the metal surface, providing a protective layer against corrosion, which is vital in industrial applications (Soliman et al., 2014).

5. Polymer Chemistry

In the field of polymer chemistry, similar compounds have been investigated for their role in the synthesis of novel copolymers. These polymers have various industrial applications, including the production of plastics, resins, and other materials (Kharas et al., 2016).

Biochemical Analysis

Biochemical Properties

4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that this compound can modulate estrogen receptor activity, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in ovariectomized rats, this compound significantly reduced bone loss and serum osteocalcin levels, indicating its role in bone metabolism . Additionally, it has been observed to lower serum cholesterol levels, further highlighting its impact on cellular metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an estrogen receptor modulator, binding to the receptors and influencing their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context. The compound’s ability to modulate gene expression is also significant, as it can alter the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including continued modulation of estrogen receptor activity and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates estrogen receptor activity without significant adverse effects. At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating various biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound is efficiently transported across cell membranes and distributed throughout various tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action .

Properties

IUPAC Name

4-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-3-5-16(6-4-15)19-13-9-14-7-10-17-11-8-14;/h3-6,14,17H,2,7-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZNPPRDHSOLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.